Securinine

Description

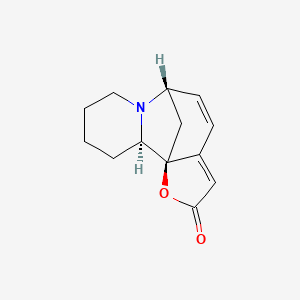

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZMSZQQJRKFBP-WZRBSPASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7104-26-9 (nitrate), 113200-97-8 (hydrochloride salt/solvate) | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045944 | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5610-40-2 | |

| Record name | (-)-Securinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Securinine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Securinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Securinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECURININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4VS580P5E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Biogenetic Pathways of Securinine

Precursors and Intermediate Metabolites

Extensive isotopic labeling experiments have been crucial in identifying the key precursors and intermediates involved in securinine biosynthesis. researchgate.netresearchgate.net

Lysine (B10760008) as a Precursor to the Piperidine (B6355638) Ring

L-Lysine serves as the precursor for the piperidine ring (ring A) of this compound. researchgate.netnih.govresearchgate.netrsc.org The incorporation of lysine into this ring occurs in a non-symmetrical fashion, involving the loss of the carboxy carbon and the α-amino group. researchgate.netrsc.orgrsc.org This is in contrast to the symmetrical incorporation observed in the biosynthesis of some other lysine-derived piperidine alkaloids. rsc.org

Tyrosine as a Precursor to the C/D Rings

L-Tyrosine provides the carbon framework for the C and D rings, including the butenolide moiety, of this compound. researchgate.netnih.govresearchgate.net Labeling experiments have shown that all carbon atoms of tyrosine, except for the carboxy group, are incorporated. rsc.org The α-carbon of tyrosine becomes the lactone carbon atom in this compound. rsc.org

Cadaverine Derivation

Cadaverine, a diamine derived from the decarboxylation of lysine, is considered an intermediate in the biosynthesis of the piperidine ring of this compound. researchgate.netrsc.org Specific incorporation of radioactivity from [1-14C]cadaverine into this compound has been demonstrated, with the label being incorporated in a symmetrical manner into the piperidine ring. rsc.org

Δ1–piperideine as an Intermediate

Δ1–piperideine, a cyclic imine, is a C5N unit derived from lysine and is a key intermediate in the formation of the piperidine ring of this compound. researchgate.netrsc.orgrsc.org It is formed from lysine through a process that involves the loss of the carboxy carbon and the α-amino group. researchgate.netrsc.orgrsc.org Recent research suggests that Δ1–piperideine can be formed directly from lysine via an oxidative deamination catalyzed by a specific enzyme, Δ1–piperideine synthase (PS), which operates in a non-symmetric manner. biorxiv.orgresearchgate.net This enzyme belongs to the group III decarboxylase family, typically associated with prokaryotes, and its identification in plants is notable. biorxiv.orgresearchgate.net

A proposed biosynthetic pathway involves the conjugation between 1-piperideine (B1218934) and menisdaurilide (B1221709) to form neosecurinanes, which subsequently undergo rearrangement to yield this compound and allothis compound (B2590158). sciety.org

Table 1: Proposed this compound Biosynthetic Precursors and Intermediates

| Compound | Origin | Contributes to |

| L-Lysine | Primary | Piperidine (A) ring |

| L-Tyrosine | Primary | C and D rings |

| Cadaverine | Intermediate (from Lysine) | Piperidine (A) ring |

| Δ1–piperideine | Intermediate (from Lysine) | Piperidine (A) ring |

| Menisdaurilide | Intermediate | Contributes to framework |

| Neosecurinanes | Intermediate | Precursors to this compound/allothis compound |

Enzymatic Mechanisms in this compound Biosynthesis

While the complete enzymatic pathway for this compound biosynthesis is still being elucidated, some key enzyme classes have been implicated.

Berberine Bridge Enzyme (BBE)-like Enzymes (e.g., FsBBE)

Berberine bridge enzyme (BBE)-like oxidases are a class of flavoprotein oxidases known to be involved in the biosynthesis of various natural products, often catalyzing the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds through oxidative mechanisms. acs.org In the context of Securinega alkaloids, a peculiar BBE-like enzyme named FsBBE has been identified in Flueggea suffruticosa. acs.orgresearchgate.netacs.orgscite.ai FsBBE has been shown to catalyze reactions involving allothis compound, an isomer of this compound. researchgate.netacs.orgscite.ai Specifically, FsBBE can oxidize allothis compound to form an iminium ion, which then undergoes tautomerization to generate an enamine intermediate. acs.orgresearchgate.net This enamine intermediate can participate in further reactions, such as addition reactions with compounds like L-ascorbic acid. acs.orgresearchgate.net This suggests a role for BBE-like enzymes in the diversification and functionalization of the this compound scaffold. acs.orgresearchgate.net

Table 2: Identified Enzyme Class in this compound Biosynthesis

| Enzyme Class | Example Enzyme | Proposed Role |

| Berberine Bridge Enzyme-like | FsBBE | Oxidation of intermediates, enamine formation |

| PLP-dependent enzyme (Group III decarboxylase) | Δ1–piperideine synthase (PS) | Oxidative deamination of lysine to Δ1–piperideine |

Further research is ongoing to fully characterize all the enzymes and steps involved in the complex biosynthetic pathway of this compound.

Enamine Intermediate Formation

The formation of enamine intermediates is hypothesized to play a role in the biosynthesis and diversification of securinega alkaloids. researchgate.netresearchgate.net These intermediates can serve as branching points for further chemical transformations. researchgate.netresearchgate.net In synthetic studies related to this compound-type alkaloids, C2-selective enamine formation of (viro)allothis compound has been reported, facilitated by a VO(acac)₂-mediated Polonovski reaction. nih.gov Generally, enamines are formed through the condensation of an aldehyde or ketone containing an α-hydrogen with a secondary amine, often under acid catalysis. youtube.comwikipedia.org This reaction proceeds through a carbinolamine intermediate, followed by dehydration to yield the enamine. youtube.comwikipedia.org

Hypothesized Biosynthetic Oxidative Diversifications

Oxidation is recognized as a significant mode of biosynthetic diversification within the securinega alkaloid family, leading to a variety of derivatives with altered structural features. rsc.orgresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netkaist.ac.krresearchgate.net These oxidative transformations frequently occur on the N-heterocyclic A-ring, with modification at the C4 position being particularly common. rsc.orgresearchgate.netresearchgate.net Examples of C4-oxygenated this compound-type alkaloids isolated from Flueggea suffruticosa include allothis compound, which lacks a C4-methoxy group, and securitinine, which possesses one. rsc.orgresearchgate.net The synthesis of high-oxidation state securinega alkaloids often involves oxidative modifications at positions such as N1 and C2-C4 of the piperidine core. nih.govresearchgate.net Proposed biosynthetic routes for some securinega alkaloids involve the oxidation of key intermediates to generate species like nitrones, which can then undergo intramolecular reactions. rsc.org The basic this compound framework can undergo these biosynthetic oxidations to yield various natural products with oxidative decorations around the piperidine moiety. researchgate.net

Heterologous Reconstitution of Biosynthetic Pathways

Efforts are underway to elucidate and reconstitute the biosynthetic pathway of this compound in heterologous systems. ukri.org This approach aims to provide access to bioactive compounds and facilitate the generation of natural-product-like libraries. ukri.org Reconstitution in a heterologous system, such as Nicotiana benthamiana, allows for the step-by-step assembly and verification of the pathway by expressing candidate genes and analyzing the resulting metabolites. ukri.org Recent research has integrated chemically guided single-cell transcriptomics with heterologous reconstitution in Flueggea suffruticosa to uncover key biosynthetic steps. sciety.org This work revealed that neosecurinanes, such as (-)-virosine A and (-)-virosine B, are formed by the conjugation of 1-piperideine and menisdaurilide. sciety.org Subsequently, these [2.2.2]-bicyclic neosecurinanes are converted to [3.2.1]-bicyclic securinanes, including allothis compound and this compound, through a sulfotransferase-mediated 1,2-amine shift. sciety.org This finding highlights an unexpected role for sulfotransferases in scaffold remodeling within this pathway. sciety.org

Genetic Studies of Alkaloid Content

Genetic studies, in conjunction with phytochemical analysis, are crucial for a comprehensive understanding of securinega alkaloid content and biosynthesis in plants. nih.govscribd.comresearchgate.net While the botanical distribution of these alkaloids is known to be limited to certain genera, only a limited number of species have been thoroughly investigated for their alkaloid profiles. nih.govscribd.comresearchgate.net Approaches involving the generation of transcriptomes from plants like Flueggea suffruticosa and the use of functional annotation and co-expression analysis help identify candidate genes potentially involved in the biosynthetic pathway. ukri.org These candidate genes can then be tested, for instance, by expression in a model plant like Nicotiana benthamiana, followed by analysis for the production of this compound-related chemicals. ukri.org Chemically guided single-cell transcriptomics has also been successfully applied to identify biosynthetic genes in F. suffruticosa, providing insights into the enzymes responsible for specific transformations in this compound biosynthesis. sciety.org

Total Synthesis Strategies of Securinine

Historical Overview of Synthetic Efforts

The first total synthesis of racemic securinine was reported by Horii and coworkers in 1967, shortly after its structural determination. uzh.chuzh.ch This early synthesis provided a foundational approach to the this compound scaffold. Since then, numerous innovative strategies have emerged, focusing on efficiently assembling the fused tetracyclic framework containing a butenolide moiety and nitrogen-based heterocycles. rsc.orgkaist.ac.kr The field has seen the development of diverse methodologies to address the structural complexity and achieve stereocontrol. scilit.comrsc.org

Key Synthetic Methodologies

Several key synthetic methodologies have been successfully applied to the total synthesis of this compound and related Securinega alkaloids.

Tandem Rhodium Carbenoid-Initiated Claisen/α-Ketol Rearrangement

A tandem rhodium carbenoid-initiated Claisen rearrangement followed by an α-ketol rearrangement has been employed as a key step in the total synthesis of (±)-securinine and (±)-allothis compound. researchgate.netacs.orgnih.govd-nb.infobeilstein-journals.org This strategy involves the use of a rhodium carbenoid generated from a diazoester, which undergoes O-H insertion into an allylic alcohol. d-nb.infobeilstein-journals.org The resulting intermediate then undergoes a Claisen rearrangement, followed by an acid-catalyzed α-ketol rearrangement to construct a crucial part of the this compound skeleton. d-nb.infobeilstein-journals.org This tandem sequence allows for the efficient formation of multiple bonds and stereocenters in a single operation. d-nb.info

SmI2-mediated Radical Coupling Strategy

A concise strategy utilizing samarium(II) iodide (SmI2)-mediated radical coupling has been developed for the synthesis of Securinega alkaloids, including a formal total synthesis of (-)-securinine. researchgate.netacs.orgnih.govacs.org This approach leverages the reductive power of SmI2 to facilitate radical cyclization or coupling reactions, which are effective in constructing the bridged ring system characteristic of this compound. researchgate.netacs.orgnih.govacs.org Specifically, this strategy has been used to build the bridged α-hydroxy 6-azabicyclo[3.2.1]octanone core with high diastereoselectivity. researchgate.netacs.orgnih.gov

Vinylogous Mannich-type Reaction

The vinylogous Mannich reaction has proven to be a valuable tool in the synthesis of Securinega alkaloids, including this compound and allothis compound (B2590158). scilit.comrsc.orguzh.chuzh.chnih.govacs.org This reaction involves the nucleophilic addition of a vinylogous enolate (often derived from a butenolide or siloxyfuran) to an imine or N-acyliminium ion. scilit.comrsc.orguzh.chuzh.chnih.govacs.orgillinois.edu This allows for the formation of a carbon-carbon bond and the introduction of nitrogen into the growing molecular framework, contributing to the construction of the complex tetracyclic structure. scilit.comrsc.orguzh.chuzh.chnih.govacs.orgillinois.edu

Suzuki Coupling Reaction

While not always a direct step in constructing the core this compound scaffold itself, the Suzuki coupling reaction has been employed in the synthesis of this compound derivatives and potentially in approaches to assemble complex fragments that are later cyclized to form the this compound framework. acs.orgwpmucdn.comwikipedia.orglibretexts.org The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboronic acid or ester and an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.orglibretexts.org Its utility lies in its ability to connect distinct molecular fragments, offering flexibility in synthetic design. acs.orgwikipedia.orglibretexts.org For instance, it has been used to prepare this compound analogues by coupling 14-iodothis compound with various boronic acids. acs.org

Intramolecular Aza-Michael Addition

The intramolecular aza-Michael addition is another strategy that has been utilized in the synthesis of the Securinega alkaloid core. uzh.chrsc.orgresearchgate.netresearchgate.netorganic-chemistry.org This reaction involves the nucleophilic attack of a nitrogen atom onto an activated alkene (a Michael acceptor) within the same molecule, leading to the formation of a new ring containing nitrogen. rsc.orgresearchgate.netorganic-chemistry.org This cyclization approach is effective for constructing the nitrogen-containing rings present in the this compound structure and has been highlighted as a key transformation in the synthesis of tetracyclic intermediates. rsc.orgresearchgate.net

Stereocontrolled Oxidation, Rearrangement, and Epimerization

Recent synthetic strategies towards this compound-type alkaloids have focused on achieving stereocontrolled oxidation, rearrangement, and epimerization, particularly at the N1 and C2–C4 positions of the piperidine (B6355638) core within (neo)securinane scaffolds. This approach provides a fundamental synthetic solution to access this compound-type natural products with diverse oxidative and stereochemical variations around the central piperidine ring. researchgate.netdntb.gov.uanih.gov For instance, the collective total synthesis of various C4-oxygenated this compound-type alkaloids, including securingines A, C, D, securitinine, secu'amamine D, phyllanthine, and 4-epi-phyllanthine, has been achieved utilizing such strategies. researchgate.netdntb.gov.uanih.gov These methods often involve well-orchestrated oxidative modifications and late-stage epimerization steps. nih.gov A VO(acac)₂-mediated regioselective Polonovski reaction has been employed to access key intermediates like 2,3-dehydroallothis compound, which then allows for divergent synthesis of various oxidized this compound-type alkaloids. nih.gov

Asymmetric and Enantioselective Syntheses

Achieving asymmetric and enantioselective syntheses of this compound has been a key goal to obtain the natural product in its biologically active form. One strategy involves the palladium-catalyzed enantioselective allylation of a cyclic imide, followed by a vinylogous Mannich reaction and a ring-closing metathesis process as key steps. nih.govacs.org This approach allows for the synthesis of (-)-northis compound and this compound in optically active form, with the enantioselectivity originating from a chiral phosphine (B1218219) ligand. nih.govacs.orgacs.org Another enantioselective approach utilizes a rhodium carbenoid-initiated O–H insertion/Claisen rearrangement/1,2-allyl migration domino process, which can provide a stereocontrolled route to the desired tertiary alcohol functionality present in securinega alkaloids. johnwoodgroup.comnih.gov

Synthesis of this compound-type Alkaloids with Oxidative and Stereochemical Variations

The synthesis of this compound-type alkaloids with various oxidative and stereochemical variations, particularly on the piperidine core, has been addressed through strategies involving stereocontrolled oxidation, rearrangement, and epimerization. researchgate.netdntb.gov.uanih.govresearchgate.net These variations are often observed in naturally occurring securinega alkaloids and contribute to their structural diversity. researchgate.netdntb.gov.uanih.govresearcher.life The collective total synthesis of C4-oxygenated this compound-type alkaloids exemplifies this, providing access to compounds with different oxidation states and stereochemistries around the C4 position. researchgate.netdntb.gov.uanih.gov Oxidative transformations at the N1 and C2-C4 positions, where biosynthetic oxidation frequently occurs, have been developed to access these higher-oxidation state alkaloids. nih.gov

Strategies for Oligomeric Securinega Alkaloids

Oligomeric securinega alkaloids, formed by the conjugation of monomeric units, represent a significant subgroup of this alkaloid family. nih.govnih.govrsc.org Strategies for their synthesis often involve dimerization reactions that link this compound or northis compound (B137659) monomers. rsc.orgresearchgate.netresearchgate.net Rauhut-Currier (RC) reaction-based dimerization has been employed for the synthesis of higher-order securinega alkaloids like fluegginine C. researchgate.netillinois.edu Another approach involves a cross-coupling/conjugate reduction-based dimerization strategy, such as a Stille cross-coupling followed by stereoselective conjugate reduction, to establish specific linkages between monomers, like the C12-C15' bond found in flueggenines D and I. nih.govresearchgate.netresearchgate.net More recent strategies include novel reductive Heck dimerization approaches utilizing silyl-tethered enone coupling partners to achieve desired reactivity and stereoselectivity, enabling the synthesis of dimeric alkaloids like flueggenine A and 15'-epi-flueggenine D. rsc.orgresearchgate.netresearchgate.netrsc.org These dimerization methods, combined with existing conjugation chemistry, provide comprehensive synthetic approaches to access various known RC-based oligomeric securinega alkaloids. rsc.orgresearchgate.netrsc.org

Pharmacological Actions and Molecular Mechanisms of Securinine

Neuropharmacological Activities

Securinine's neuropharmacological profile includes antagonism of GABA receptors, neurostimulatory effects, and neuroprotective properties. rsc.orgpatsnap.com

GABA Receptor Antagonism

This compound is characterized as a selective antagonist of the gamma-aminobutyric acid (GABA) A receptor. wikipedia.orgrsc.orgcenmed.com GABA is the principal inhibitory neurotransmitter in the central nervous system, and its receptors play a critical role in regulating neuronal excitability. patsnap.comscbt.com By blocking GABA receptors, this compound disrupts normal inhibitory signals, leading to increased neuronal firing and heightened neurotransmitter activity. patsnap.comscbt.com This antagonism occurs through this compound binding selectively to specific sites on the GABA receptor, inhibiting GABA's action and altering chloride ion flow. scbt.com Molecular modeling studies suggest that GABAergic antagonists like this compound bind to the recognition site, blocking GABA from entering and thus preventing the opening of the chloride channel. nih.gov This mechanism is distinct from how GABA agonists interact with the receptor. nih.gov

Neurostimulatory Effects

Consistent with its action as a GABA receptor antagonist, this compound is characterized as a powerful stimulant of the central nervous system. rsc.orgpatsnap.compatsnap.com At certain dose levels, it can induce a strong spastic effect. rsc.org This neurostimulatory property is thought to be linked to its ability to enhance synaptic transmission and modulate neurotransmitter activity by inhibiting the inhibitory effects of GABA. patsnap.compatsnap.com

Neuroprotective Properties

This compound has demonstrated neuroprotective properties in various experimental models, which appear to be linked to its anti-inflammatory effects and modulation of specific signaling pathways. patsnap.comresearchgate.netnih.govnih.govtouro.edu

Alzheimer's Disease Models: Prevention of Cognitive Impairments and Reduction of Inflammatory Response

In models of Alzheimer's disease (AD), this compound has shown potential as a neuroprotective agent. rsc.orgncats.ioresearchgate.net Chronic administration of this compound has been reported to prevent the manifestation of cognitive impairments in rats induced by the administration of the amyloid fragment Aβ₂₅₋₃₅. rsc.orgnih.gov Furthermore, this compound may significantly reduce the inflammatory response in glial cells caused by the action of β-amyloid protein. rsc.orgnih.gov Studies suggest that this compound decreases acetylcholinesterase activity and suppresses amyloid-β (Aβ)-induced glial inflammatory responses in animal models of AD, contributing to improved cognitive deficits. ncats.ioresearchgate.net The inflammatory cascade driven by activated microglia is a key factor in AD pathogenesis, contributing to neuronal damage and cognitive decline. frontiersin.orgmdpi.comnih.gov this compound's ability to reduce this inflammatory response in glial cells is a potential mechanism for its neuroprotective effects in AD models. rsc.orgncats.ionih.govresearchgate.net

Parkinson's Disease Models: Inhibition of Microglial Activation

This compound is considered a promising anti-inflammatory and neuroprotective drug in the context of Parkinson's disease (PD). rsc.orgresearchgate.netnih.govtouro.edu Glial activation, particularly of microglia, and the subsequent release of neurotoxic pro-inflammatory factors play a significant role in PD pathogenesis. researchgate.netnih.govtouro.edunih.gov this compound has been shown to inhibit lipopolysaccharide (LPS)-induced microglial activation in in vitro models of PD. rsc.orgresearchgate.netnih.govnih.gov This inhibition of microglial activation is considered neuroprotective in the context of primary mesencephalic dopaminergic neurons. researchgate.netnih.gov The mechanism involves the inhibition of inflammatory mediators such as NF-κB and its upstream activators, including ERK. rsc.orgresearchgate.netnih.govnih.gov this compound also silences iNOS expression and nitric oxide (NO) production, both of which are activated by NF-κB. rsc.orgresearchgate.netnih.gov

Research findings on this compound's effects on microglial activation in PD models include:

| Cell Type | Stimulus | This compound Concentration | Effect on NO Production | Effect on NF-κB Activation | Effect on iNOS Expression | Neuroprotection | Source |

| BV2 microglia | LPS | 2.5–20 μM | Suppressed (dose-dependently) | Inhibited | Silenced | Not directly assessed in this row | researchgate.netnih.govtouro.edunih.gov |

| Primary microglia | LPS | 2, 5, 10 μM | Suppressed (dose-dependently) | Not directly assessed in this row | Repressed | Not directly assessed in this row | researchgate.netnih.govtouro.edunih.gov |

| Primary mesencephalic dopaminergic neurons (conditioned media from treated microglia) | LPS-stimulated microglia CM | Not applicable (indirect effect) | Not applicable (indirect effect) | Not applicable (indirect effect) | Not applicable (indirect effect) | Reduced neurotoxicity | researchgate.netnih.govtouro.edunih.gov |

Note: This table is intended to be interactive, allowing for sorting and filtering of data.

Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis

This compound has been explored for its potential in treating neurological conditions such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). rsc.orgresearchgate.netnih.govtouro.eduncats.ioresearchgate.net It has been used clinically in some countries for these conditions. researchgate.netnih.govtouro.eduncats.io While the exact mechanisms underlying its effects in ALS and MS are still being elucidated, its activity as a GABA antagonist is thought to contribute to its reported benefits in limited studies. ncats.io Research suggests this compound may improve life quality in people suffering from ALS. researchgate.net Studies on spinal muscular atrophy (SMA), a motor neuronal disorder with some similarities to ALS, indicate that this compound might alleviate SMA by influencing pathways such as JAK-STAT and PI3K-Akt. researchgate.netrjsocmed.com this compound has been shown to rescue viability suppression, mitochondria damage, and SMN loss in an SMA cell model. researchgate.netrjsocmed.com

Anticancer and Cytotoxic Activities

Induction of Apoptosis this compound has demonstrated significant anticancer and cytotoxic activities, primarily through the induction of apoptosis in various cancer cell lines.researchgate.netnih.govnih.govplos.orgresearchgate.netResearch over the past two decades has highlighted the cytotoxic potential of this compound and other Securinega-type alkaloids.nih.govplos.orgresearchgate.netthis compound has been found to induce apoptosis in human breast cancer cells (MCF-7), human promyelocytic leukemia cells (HL-60, K-562), human colon cancer cells (HCT 116, SW480), and human cervical cancer cells (HeLa).nih.govnih.govplos.orgresearchgate.netThe induction of apoptosis by this compound is often dose-dependent.nih.govplos.orgMechanistically, this compound can induce a mitochondrial-dependent ROS response which enhances its cytotoxic effect.nih.govGene expression studies indicate that this compound can induce apoptosis through a p53-dependent pathway in some cell lines, although it has also been shown to stimulate apoptosis in p53 knockout colon cancer cells via the induction of the proapoptotic protein p73.nih.govresearchgate.netthis compound treatment can lead to cell cycle arrest, such as in the S phase in HeLa cells or the G2/M phase in HCT 116 cells.nih.govplos.orgresearchgate.netSeveral studies have shown that this compound can induce apoptosis via the activation of caspases, including caspase-3/7 and caspase-9.nih.govplos.orgresearchgate.net

Caspase Activation (e.g., Caspase-3, Caspase-7, Caspase-9)

A key mechanism by which this compound induces apoptosis is through the activation of caspases. rsc.orgplos.orgnih.govresearchgate.netresearchgate.net Specifically, this compound treatment has been shown to increase the activity of initiator caspase-9 and executioner caspases-3 and -7 in various cancer cell lines. plos.orgnih.govresearchgate.net The activation of caspase-9 is typically associated with the intrinsic, or mitochondrial, apoptotic pathway, aligning with observations of mitochondrial membrane potential disruption. plos.orgnih.gov The subsequent activation of caspase-3 and caspase-7 leads to the cleavage of various cellular substrates, contributing to the biochemical and morphological hallmarks of apoptosis. plos.org Studies have demonstrated a dose-dependent increase in caspase-3/7 activity following this compound treatment in cells like HeLa. plos.orgnih.gov

| Cell Line | Caspase-3/7 Activity Increase | Caspase-9 Activity Increase | Citation |

| HeLa | Dose-dependent increase observed after 24 hours. | Significant increase observed after 24 hours at 5.0 μg/ml. | plos.orgnih.gov |

| DU145 | Significant increase in cleaved caspase-3 observed. | Significant increase in cleaved caspase-9 observed. | nih.govportlandpress.com |

ROS Generation and Oxidative Stress

This compound has been found to induce the generation of reactive oxygen species (ROS) and subsequently cause oxidative stress in cancer cells. researchgate.netresearchgate.netnih.govnih.govsci-hub.senih.govtandfonline.com Increased levels of intracellular ROS are a significant factor in this compound-induced apoptosis and cell cycle arrest. plos.orgresearchgate.netnih.gov While low levels of ROS can promote cell proliferation, high concentrations can lead to oxidative damage to cellular components, ultimately triggering cell death pathways like apoptosis. spandidos-publications.com this compound's ability to elevate ROS levels contributes to its cytotoxic effects on cancer cells. plos.orgresearchgate.netnih.govresearchgate.net This ROS generation can also be linked to the activation of certain signaling pathways, such as the JNK/ERK pathway, which can further contribute to differentiation or apoptosis depending on the cellular context. mdpi.complos.org

| Cell Line | Effect on ROS Generation | Associated Outcome | Citation |

| HeLa | Significant increase observed at higher concentrations. | Associated with apoptosis and cell cycle arrest. | plos.orgresearchgate.netnih.gov |

| HuP-T3 | Boosts ROS production. | Induces ROS-dependent apoptosis. | researchgate.netresearchgate.net |

| HL-60 | Enhanced ROS generation. | Contributes to differentiation induction. | plos.org |

Cell Cycle Arrest (e.g., G1, G2/M, S phase)

This compound has been shown to induce cell cycle arrest in various cancer cell lines, preventing their uncontrolled proliferation. researchgate.netrsc.orgplos.orgnih.govnih.govsci-hub.setandfonline.comtandfonline.com The specific phase of the cell cycle at which arrest occurs can vary depending on the cell line. For instance, this compound has been reported to induce G1 phase arrest in HL-60 cells and SW480 cells. plos.orgtandfonline.com In contrast, it has been observed to cause S phase arrest in HeLa cells and G2/M phase arrest in HCT 116 cells (both p53-positive and p53-deficient). rsc.orgplos.orgnih.gov This cell cycle arrest is a critical mechanism by which this compound inhibits cancer cell proliferation. researchgate.netnih.govtandfonline.com

| Cell Line | Cell Cycle Arrest Phase | Citation |

| HL-60 | G0/G1 phase | plos.orgtandfonline.comnih.gov |

| HeLa | S and G2/M phases | plos.orgnih.gov |

| HCT 116 (p53+/p53-) | G2/M phase | rsc.orgnih.gov |

| SW480 | G1 phase | plos.orgga-online.org |

| MCF-7 | Arrest observed | plos.org |

| THP-1 | G2/M phase | nih.gov |

Inhibition of Cancer Cell Proliferation, Migration, and Invasion

Beyond inducing apoptosis and cell cycle arrest, this compound also demonstrates the ability to inhibit cancer cell proliferation, migration, and invasion. researchgate.netresearchgate.netportlandpress.comnih.govsci-hub.semdpi.com These effects are crucial for preventing tumor growth and metastasis. Studies have shown that this compound treatment leads to a dose- and time-dependent inhibition of proliferation in various cancer cell lines. researchgate.netresearchgate.netportlandpress.comtandfonline.com Furthermore, this compound has been shown to significantly suppress the migratory and invasive capabilities of cancer cells in in vitro assays. researchgate.netresearchgate.netportlandpress.commdpi.com This inhibition of migration and invasion is often associated with the modulation of proteins involved in these processes, such as matrix metalloproteinases (MMPs). portlandpress.com

| Cell Line | Effect on Proliferation | Effect on Migration/Invasion | Citation |

| DU145 | Strong growth inhibitory effect. | Significantly inhibited migration/invasion. | researchgate.netresearchgate.netportlandpress.com |

| HeLa | Effectively prevented proliferation. | Effectively suppressed migration. | researchgate.net |

| Bladder Cancer Cells | Inhibited proliferation. | Inhibited migration and invasion. | mdpi.com |

| HL-60 | Inhibited growth. | Not specifically mentioned in relation to migration/invasion in provided snippets. | plos.orgtandfonline.com |

| HuP-T3 | Inhibited proliferation and growth. | Not specifically mentioned in relation to migration/invasion in provided snippets. | researchgate.netresearchgate.net |

| Gastric Cancer Cells | Inhibited proliferation. | Inhibited migration and invasion. | nih.gov |

Differentiation Induction of Leukemic Cells

This compound has shown promise in inducing differentiation of leukemic cells, a therapeutic strategy aimed at converting malignant cells into more mature, less proliferative forms. researchgate.netmdpi.comresearchgate.netnih.govsci-hub.seplos.orgnih.gov This effect has been observed in various myeloid leukemia cell lines, including HL-60, and even in primary patient samples. mdpi.complos.orgnih.gov Differentiation induction by this compound is associated with changes in the expression of transcription factors and activation of signaling pathways like the JNK/ERK pathway. mdpi.complos.org This ability to induce differentiation highlights a distinct mechanism of action for this compound, particularly relevant in the context of leukemia therapy. mdpi.complos.orgnih.gov

| Cell Line | Effect on Differentiation | Associated Mechanisms | Citation |

| HL-60 | Induces monocytic differentiation. | Downregulation of C/EBP-α, C/EBP-ε, GATA, c-myc; upregulation of PU.1; activation of JNK-ERK pathway. | mdpi.complos.orgnih.gov |

| Acute Myeloid Leukemia (AML) Cells | Leads to cell differentiation. | Activation of DNA damage signaling. | rsc.orgplos.org |

| Primary Leukemic Patient Samples | Induces differentiation. | mdpi.comnih.gov |

Targeted Cancer Cell Lines (e.g., HeLa, MCF-7, HL-60, K-562, HCT 116, SW480, A549, HuP-T3, Bladder Cancer, Glioblastoma)

Research has investigated the effects of this compound on a wide spectrum of cancer cell lines, demonstrating its potential broad-spectrum anticancer activity. researchgate.netresearchgate.netrsc.orgplos.orgportlandpress.comnih.govnih.govsci-hub.senih.govtandfonline.comresearchgate.nettandfonline.comnih.govmdpi.com Studies have reported the efficacy of this compound in inhibiting proliferation, inducing apoptosis, and/or causing cell cycle arrest in cell lines derived from various cancer types. researchgate.netresearchgate.netrsc.orgplos.orgnih.govtandfonline.com These include:

HeLa (cervical cancer) researchgate.netresearchgate.netrsc.orgplos.orgresearchgate.netnih.gov

MCF-7 (human breast cancer) researchgate.netrsc.orgplos.orgnih.gov

HL-60 (human promyelocytic leukemia) researchgate.netrsc.orgplos.orgplos.orgtandfonline.comnih.gov

K-562 (human chronic myelogenous leukemia) rsc.orgnih.gov

HCT 116 (human colon cancer, p53+/p53-) researchgate.netrsc.orgplos.orgnih.gov

SW480 (human colon cancer) rsc.orgplos.org

A549 (lung cancer) researchgate.net

HuP-T3 (pancreatic cancer) researchgate.netresearchgate.net

DU145 (androgen-independent prostate cancer) researchgate.netresearchgate.netportlandpress.com

Bladder Cancer Cells mdpi.com

Gastric Cancer Cells nih.gov

While specific studies on glioblastoma cell lines were not prominently featured in the provided search results, the broad range of targeted cell lines indicates this compound's potential applicability across different cancer types.

| Cancer Type | Targeted Cell Lines | Key Effects Observed (Examples) | Citation |

| Cervical Cancer | HeLa | Apoptosis, Cell Cycle Arrest (S, G2/M), ROS generation, Caspase activation. | researchgate.netresearchgate.netrsc.orgplos.orgresearchgate.netnih.gov |

| Breast Cancer | MCF-7 | Apoptosis, Cell Cycle Arrest. | researchgate.netrsc.orgplos.orgnih.gov |

| Leukemia | HL-60, K-562, AML cells, Primary patient samples | Differentiation induction, Apoptosis, Cell Cycle Arrest (G0/G1). | researchgate.netrsc.orgmdpi.complos.orgnih.govplos.orgtandfonline.comnih.govnih.gov |

| Colon Cancer | HCT 116, SW480 | Apoptosis, Cell Cycle Arrest (G1, G2/M). | researchgate.netrsc.orgplos.orgnih.govga-online.org |

| Lung Cancer | A549 | Proliferation inhibition. | researchgate.net |

| Pancreatic Cancer | HuP-T3 | Apoptosis (ROS-dependent), Proliferation inhibition. | researchgate.netresearchgate.net |

| Prostate Cancer | DU145 | Proliferation inhibition, Apoptosis, Inhibition of migration/invasion. | researchgate.netresearchgate.netportlandpress.com |

| Bladder Cancer | Proliferation inhibition, Apoptosis, Inhibition of migration/invasion. | mdpi.com | |

| Gastric Cancer | AGS | Proliferation inhibition, Apoptosis, Inhibition of migration/invasion, Cell Cycle Arrest. | nih.gov |

Immunomodulatory Effects

This compound has been shown to modulate the immune response, with studies indicating both immunostimulatory activity and specific effects on immune cells like monocytes and macrophages. plos.orgsmolecule.compatsnap.com

Immunostimulatory Activity

This compound has been identified as having an immunostimulatory effect, which may enhance the body's defense mechanisms against infections and potentially malignancies. patsnap.com This immunostimulatory activity is suggested to be achieved through the activation of macrophages and the stimulation of cytokine production. patsnap.com Small molecules that activate the innate immune response, such as this compound, can act as adjuvants, offering a potential method to protect against infection. plos.org

Activation of Macrophages and Cytokine Production

Research indicates that this compound is a macrophage-activating compound. smolecule.comresearchgate.net This activation can lead to enhanced bacterial clearance through a mechanism distinct from toll-like receptors (TLRs). researchgate.net this compound has been shown to upregulate the production of IL-8, a potent cytokine that may contribute to monocyte activation. plos.orgresearchgate.net While changes in cytokine profiles were not always detectable in proteomic studies using 2D gels, their production in response to this compound has been previously reported. plos.org Cytokines are crucial signaling molecules that regulate immunity and inflammation, and by boosting cytokine levels, this compound can potentially enhance the immune response. patsnap.com

P38 MAPK Activation in Monocytes

This compound triggers the activation of p38 MAPK in monocytes. plos.orgresearchgate.net Studies using MonoMac-1 cells, a cultured monocyte cell line, demonstrated that this compound induces rapid phosphorylation of p38 MAPK. plos.orgplos.org This activation appears to occur through the antagonism of GABAA receptors in monocytes. researchgate.net The activation of p38 MAPK is involved in various cellular responses, including inflammation and differentiation. plos.orgnih.gov Analysis of protein expression in monocytes exposed to this compound has revealed differential expression of proteins such as fatty acid binding protein 5 (FABP5) and inosine-5′-monophosphate dehydrogenase (IMPDH), which may influence p38 activation and monocyte differentiation. plos.org Hsp90, a heat shock protein, has also been suggested to play a role in the activation of p38, JNK, and ERK pathways, indicating its importance in innate immune function and potential involvement in this compound-stimulated responses. plos.org

Data on p38 MAPK phosphorylation in MonoMac-1 cells treated with this compound:

| Treatment | Time Point | Phospho-p38 MAPK Level | Total p38 MAPK Level |

| DMSO (Control) | Various | Low | Consistent |

| This compound (50 µM) | Various | Increased (Rapid) | Consistent |

| Anisomycin (Positive Control) | Various | Increased | Consistent |

Note: This table is a representation based on the description of Western blot results showing increased phosphorylation of p38 MAPK upon this compound treatment compared to control. plos.orgplos.org

Other Biological Activities

Beyond its immunomodulatory effects, this compound exhibits other significant biological activities, including anti-inflammatory and antimicrobial properties. rsc.orgncats.ioalibaba.com

Anti-inflammatory Properties

This compound possesses anti-inflammatory properties. rsc.orgalibaba.com It has been shown to suppress inflammatory responses, which could be beneficial in conditions where inflammation contributes to tissue damage. alibaba.compatsnap.com In studies involving activated glial cells, this compound significantly and dose-dependently suppressed the production of nitric oxide (NO) in microglia and astrocytic cultures. nih.gov Furthermore, this compound inhibited the activation of the inflammatory mediator NF-κB and mitogen-activated protein kinases (MAPKs) in lipopolysaccharide (LPS)-stimulated BV2 cells. nih.govnih.gov It also inhibited interferon-γ (IFN-γ)-induced nitric oxide levels and iNOS mRNA expression. nih.gov While this compound appears to stimulate p38 MAPK in monocytes, in LPS-stimulated microglia, it significantly repressed the phosphorylation of p38 MAPK, JNK, and ERK1/2. nih.gov This suggests a context-dependent effect on MAPK signaling.

Data on the effect of this compound on inflammatory markers in LPS-stimulated BV2 microglia:

| Treatment | Nitric Oxide Production | NF-κB Activation | MAPK Phosphorylation (p38, JNK, ERK1/2) | iNOS mRNA Expression |

| Control | Low | Low | Low | Low |

| LPS | High | High | High | High |

| LPS + this compound | Suppressed | Inhibited | Repressed | Inhibited |

Note: This table summarizes findings on the effects of this compound on inflammatory markers in LPS-stimulated microglial cells. nih.govnih.gov

Antimicrobial Activity (Antibacterial, Antifungal, Antimalarial)

This compound exhibits antimicrobial activity, including effects against bacteria, fungi, and malaria parasites. rsc.orgwikipedia.orgresearchgate.netncats.io

Antibacterial Activity: this compound has demonstrated antibacterial activity against various bacterial strains. rsc.orgresearchgate.netncats.io Studies have shown its effectiveness against Escherichia coli, Staphylococcus aureus, and Mycobacterium smegmatis. nih.gov The minimum inhibitory concentration (MIC) of this compound was reported as 0.500 mg/ml for these bacteria. nih.gov this compound also showed activity against Pseudomonas aeruginosa and Streptococcus G. thieme-connect.com Its antibacterial activity may be linked to its ability to activate p38 MAPK, enhancing monocyte antibacterial activity in vitro. ncats.iolktlabs.comamazonaws.com

Data on the Minimum Inhibitory Concentration (MIC) of this compound against certain bacteria:

| Bacterial Species | MIC (mg/ml) |

| Escherichia coli | 0.500 |

| Staphylococcus aureus | 0.500 |

| Mycobacterium smegmatis | 0.500 |

Note: This table presents MIC values reported for this compound against specific bacterial species. nih.gov

Antifungal Activity: this compound has also been reported to possess antifungal properties. rsc.orgwikipedia.orgresearchgate.netncats.iolktlabs.comamazonaws.comnih.gov It has shown activity against various plant pathogenic and saprophytic fungi. nih.govtandfonline.com Complete inhibition of spore germination was observed for fungi such as Alternaria brassicicola, Curvularia lunata, Curvularia pallenscens, and Helminthosporium spiciferum at low concentrations (200 ppm). nih.govtandfonline.com this compound's antifungal activity might involve mechanisms related to its interaction with cellular components like tubulin, although this is primarily discussed in the context of its anticancer effects. mdpi.com

Data on the effect of this compound on spore germination of certain fungi:

| Fungal Species | Concentration for Complete Inhibition of Spore Germination (ppm) |

| Alternaria brassicicola | 200 |

| Curvularia lunata | 200 |

| Curvularia pallenscens | 200 |

| Helminthosporium spiciferum | 200 |

Note: This table shows concentrations of this compound that resulted in complete inhibition of spore germination for specific fungal species. nih.govtandfonline.com

Antimalarial Activity: this compound has demonstrated antimalarial activity. rsc.orgresearchgate.net Studies have evaluated its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. worktribe.comresearchgate.netnih.govthieme-connect.com this compound has been identified as one of the active compounds in plants traditionally used for treating malaria, such as Margaritaria discoidea. worktribe.comnih.govthieme-connect.com It has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net The IC50 value of this compound against P. falciparum has been reported, indicating its potency in inhibiting parasite growth. worktribe.comnih.govthieme-connect.comusda.gov

Data on the Antimalarial Activity of this compound against Plasmodium falciparum:

| Plasmodium falciparum Strain | IC50 (µM) | IC50 (µg/ml) |

| Unspecified | 11.3 worktribe.com | 5.4 nih.govthieme-connect.com |

| Chloroquine-sensitive (3D7) | Not specified | Not specified |

| Chloroquine-resistant (W2) | Not specified | Not specified |

Note: IC50 values represent the concentration of this compound required to inhibit parasite growth by 50%. Different studies may report values in µM or µg/ml. worktribe.comnih.govthieme-connect.comusda.gov

Reversal of Multi-Drug Resistance (e.g., P-glycoprotein mediated)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often linked to the increased efflux of therapeutic agents from cancer cells. nih.govresearchgate.net P-glycoprotein (P-gp), also known as ABCB1, is a key ATP-binding cassette (ABC) transporter that contributes to MDR by pumping various drugs out of cells. nih.govrsc.org

Research indicates that this compound and its derivatives can act as modulators of P-gp, thereby reversing P-gp-mediated drug resistance. nih.govrsc.org Studies have shown that modifying this compound, particularly at the C15 site, can enhance its ability to reverse drug resistance caused by several agents. nih.govnih.govresearchgate.net Derivatives featuring a bivalent mimic linked to the C15 site have demonstrated increased efficacy in reversing P-gp-mediated drug resistance. nih.govnih.govresearchgate.net

Mechanism investigations suggest that the MDR reversal action in certain cancer cell lines, such as HepG2/Dox cells, involves the reduction of P-gp function against specific drugs like Doxorubicin (B1662922) (Dox). nih.govresearchgate.net Bivalent this compound mimetics have shown high activity as P-gp modulators. rsc.org For instance, a compound identified as 8c (78), a leader compound among bivalent mimetics, exhibited significant MDR reversal activity both in vitro and in vivo. rsc.org In vitro experiments demonstrated that treatment with 10 µM of compound 8c (78) could nearly completely abolish doxorubicin resistance in HepG2/DOX and MCF-7/ADM cell lines, proving more effective than verapamil, a known P-gp inhibitor. rsc.org The structure of the linker connecting the two this compound molecules in bivalent mimetics influences their activity. rsc.org Bivalent mimetics with rigid linkers have shown greater potency as inhibitors compared to this compound itself and monovalent derivatives. rsc.org

Cardiovascular System Related Activity

The provided search results mention "cardiovascular system related activity" as one of the bioactivities reviewed for securinega alkaloids and their derivatives. nih.govresearchgate.net However, detailed research findings or specific molecular mechanisms concerning this compound's direct effects on the cardiovascular system were not extensively described in the provided snippets. One search result briefly mentions that Gramine, a different indole (B1671886) alkaloid, can lower arterial pressure in narcotized cats and inhibit intestine tonus and contractions of isolated intestine segments. latoxan.com This information pertains to Gramine, not this compound, and is included here only to highlight the type of cardiovascular activity sometimes investigated for alkaloids, but it does not provide details on this compound's specific cardiovascular effects or mechanisms. Further focused research would be needed to elucidate the specific cardiovascular system related activities and underlying molecular mechanisms of this compound.

Acetylcholinesterase Inhibiting Activity

This compound has been reported to exhibit acetylcholinesterase (AChE) inhibiting activity. rsc.orgpatsnap.comresearchgate.net AChE is an enzyme crucial for hydrolyzing the neurotransmitter acetylcholine. rsc.orgroyalsocietypublishing.orgnih.gov Inhibition of AChE can lead to increased levels of acetylcholine, which is important for cognitive function. rsc.orgnih.gov

Molecular Targets and Signaling Pathways of Securinine

GABA Receptors

Securinine functions as an antagonist of GABA (gamma-aminobutyric acid) receptors. wikipedia.orgpatsnap.comscbt.com GABA is a primary inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in regulating neuronal excitability. patsnap.comscbt.com By inhibiting GABA receptors, this compound disrupts normal inhibitory signals, leading to increased neuronal firing. patsnap.com This antagonism is proposed as the basis for its neurostimulatory and pro-convulsant effects. wikipedia.orgpatsnap.com

Studies suggest that this compound specifically binds to and blocks the GABA binding site on GABAA receptors. plos.org This interaction can alter chloride ion flow and affect synaptic transmission dynamics. scbt.com GABAA receptors are present not only in the central nervous system but also in immune cells like monocytes and T cells, where they may modulate immune responses. plos.org this compound's antagonism of GABAA receptors on monocytes appears to trigger their maturation into macrophages and prime aspects of the immune response. plos.org

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular proliferation, growth, and survival, and it is often dysregulated in various cancers. spandidos-publications.comresearchgate.net Research indicates that this compound can influence this pathway. L-securinine has been shown to induce apoptosis in pancreatic cancer cells while inhibiting the PI3K/AKT/mTOR signaling pathway. researchgate.netnih.gov

In human promyelocytic leukemia HL-60 cells, L-securinine treatment influenced the expression of genes involved in this pathway. spandidos-publications.comnih.gov Specifically, L-securinine induced a dose-dependent downregulation of PI3K, AKT, and mTOR gene expression, while upregulating PTEN gene expression. spandidos-publications.comnih.gov PTEN is a tumor suppressor that acts as a negative regulator of the PI3K/AKT pathway. These findings suggest that this compound's anti-proliferative effects may be mediated, in part, through the modulation of the PI3K/AKT/mTOR pathway. spandidos-publications.comnih.gov

JAK/STAT Pathway (e.g., JAK2-STAT3)

The JAK/STAT signaling pathway is involved in various cellular functions, including proliferation, growth, and immune responses, often activated by cytokines and growth factors. thermofisher.comfrontiersin.org Abnormal activation of this pathway has been implicated in various diseases, including cancers. thermofisher.com

This compound has been reported to target the JAK-STAT pathway. researchgate.netbenthamscience.com Some studies suggest that this compound can influence the JAK2-STAT3 pathway. researchgate.netbenthamscience.com For instance, research exploring the mechanisms of Securinega suffruticosa against spinal muscular atrophy suggested that this compound might act through pathways including JAK-STAT, Ras, and PI3K-Akt. researchgate.netbenthamscience.comorscience.ru One study indicated that this compound regulated the JAK2-STAT3 pathway. researchgate.netbenthamscience.com

MAPK Pathway (MEK/ERK, p38, JNK)

The MAPK (Mitogen-Activated Protein Kinase) pathway is a complex network involved in regulating numerous cellular processes, including proliferation, differentiation, stress responses, and apoptosis. thermofisher.comfrontiersin.orgscienceopen.com Key components include the ERK, p38, and JNK subfamilies. thermofisher.comfrontiersin.orgscienceopen.com

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and development, and its dysregulation is frequently observed in cancer. researchgate.netresearchgate.net

Research indicates that this compound can suppress the Wnt/β-catenin signaling pathway. researchgate.netnih.govdntb.gov.uax-mol.net In human bladder cancer cells, this compound inhibited tumor growth by suppressing the Wnt/β-catenin signaling pathway. researchgate.netnih.govdntb.gov.uax-mol.net This suppression involved inhibiting the expression of β-catenin target genes, which are crucial for processes like epithelial-mesenchymal transition (EMT) and cancer progression. researchgate.net

Tubulin Binding and Microtubule Assembly Inhibition

Microtubules are essential components of the cytoskeleton involved in various cellular functions, including cell division, intracellular transport, and cell shape maintenance. Tubulin is the protein subunit that polymerizes to form microtubules. Targeting tubulin and microtubule dynamics is a common strategy in cancer chemotherapy.

This compound has been found to induce mitotic block in cancer cells by binding to tubulin and inhibiting microtubule assembly. researchgate.netnih.govdntb.gov.ua Studies have shown that this compound effectively prevents the proliferation of various cancer cell lines, including cervical, breast, and lung cancer cells. researchgate.netnih.gov At concentrations higher than the IC50 values, this compound induced significant depolymerization of interphase and mitotic microtubules and suppressed the reassembly of cold-depolymerized spindle microtubules. researchgate.netnih.gov this compound has been shown to bind to tubulin with a dissociation constant (Kd) of 9.7 µM and inhibit the assembly of tubulin into microtubules. researchgate.netnih.gov This tubulin-binding activity is considered a possible mechanistic basis for its anticancer activity. researchgate.netnih.gov

Table 1: this compound's Effect on Tubulin Binding and Cell Proliferation

| Cell Line | IC50 (µM) | Effect on Microtubules | Tubulin Binding Kd (µM) |

| Cervical Cancer | 6 | Depolymerization, Assembly Inhibition | 9.7 |

| Breast Cancer | 10 | Depolymerization, Assembly Inhibition | 9.7 |

| Lung Cancer | 11 | Depolymerization, Assembly Inhibition | 9.7 |

| HeLa | Not specified | Depolymerization, Assembly Inhibition | 9.7 |

| HEK (Normal) | Minimal toxicity | Not specified | Not specified |

Topoisomerase I (Topo I) Inhibition

Topoisomerase I (Topo I) is an enzyme crucial for DNA replication, transcription, and other processes involving DNA topology. It is a validated target for anticancer agents.

This compound derivatives have been investigated for their potential as Topo I inhibitors. rsc.orgnih.govrsc.orgnih.gov Studies have identified certain this compound derivatives that act as Topo I inhibitors. rsc.orgrsc.org Novel bivalent this compound mimetics have been synthesized and evaluated for their Topo I inhibitory activities. rsc.orgrsc.orgnih.gov One such mimetic, incorporating a rigid m-substituted benzene (B151609) linker, exhibited Topo I inhibitory activity approximately three times greater than that of parent this compound. rsc.orgrsc.org Mechanistic studies suggest that these active bivalent mimetics inhibit the complexation between Topo I and DNA and can also stabilize the Topo I-DNA complex. rsc.orgrsc.orgnih.gov Unlike some established Topo I inhibitors like camptothecin, certain this compound derivatives may exhibit a different inhibitory mechanism by specifically inhibiting the combination of Topo I and DNA rather than forming a covalent ternary complex. nih.govresearchgate.net

Table 2: Topoisomerase I Inhibitory Activity of this compound and Derivatives

| Compound | Topo I Inhibitory Activity (Relative to this compound) | Mechanism of Inhibition |

| This compound | 1x | May inhibit complexation with DNA |

| Bivalent Mimetic (R2) | ~3x | Inhibits complexation with DNA, Stabilizes Topo I-DNA complex |

| This compound Derivatives | Varied | May inhibit combination of Topo I and DNA |

HDAC1 and PRMT5 Expression Modulation

This compound has demonstrated a favorable binding affinity with Histone Deacetylase 1 (HDAC1) and Protein Arginine Methyltransferase 5 (PRMT5). researchgate.netresearchgate.netrjsocmed.comresearchgate.netnih.govresearchgate.net Studies have indicated that this compound can increase the expression of both HDAC1 and PRMT5. researchgate.netrjsocmed.comnih.govresearchgate.net This modulation of expression suggests a potential role for this compound in epigenetic regulation, as both HDAC1 and PRMT5 are involved in modifying histones and other proteins, thereby influencing gene expression. nih.govnih.gove-dmj.orgfrontiersin.org

PTGS2 Expression Modulation

Research indicates that this compound can decrease the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2). researchgate.netrjsocmed.comnih.govresearchgate.net PTGS2 is a key enzyme involved in the synthesis of prostaglandins, which play a significant role in inflammation and various diseases. nih.govnih.govfrontiersin.org The reduction in PTGS2 expression by this compound suggests potential anti-inflammatory effects and involvement in pathways related to inflammation and pain. nih.govfrontiersin.org

TERT Binding

This compound has shown a favorable binding affinity with Telomerase Reverse Transcriptase (TERT). researchgate.netresearchgate.netrjsocmed.comresearchgate.netnih.gov TERT is a catalytic subunit of telomerase, an enzyme that plays a crucial role in maintaining telomere length and is often associated with cell immortalization and cancer. Further research is needed to fully elucidate the implications of this compound's binding to TERT.

HSP90AB Binding

Studies have reported that this compound exhibits a favorable binding affinity with Heat Shock Protein 90 Alpha Family Class B Member 1 (HSP90AB1), also referred to as HSP90AB. researchgate.netresearchgate.netrjsocmed.comresearchgate.netnih.gov HSP90AB is a molecular chaperone involved in the folding and stability of a wide range of client proteins, including many involved in cell growth, survival, and signaling. The binding of this compound to HSP90AB suggests potential effects on the function and regulation of these client proteins.

SMN Loss Mitigation

This compound has been shown to rescue viability suppression, mitochondria damage, and Survival Motor Neuron (SMN) loss in models of Spinal Muscular Atrophy (SMA). researchgate.netrjsocmed.comresearchgate.netnih.govresearchgate.net SMA is a genetic disorder characterized by the degeneration of motor neurons due to insufficient levels of the SMN protein, typically caused by mutations in the SMN1 gene. researchgate.netwikipedia.orgresearchgate.netfrontiersin.org this compound has been observed to promote SMN2 exon 7 inclusion, leading to increased production of full-length SMN protein. researchgate.netnih.govuliege.be This suggests a potential therapeutic mechanism for this compound in SMA by addressing the underlying protein deficiency.

DNA Damage Signaling Activation

This compound has been shown to induce limited DNA damage, which subsequently activates DNA damage signaling in various cell types, including leukemic cells and colon cancer cells. nih.gov This activation is considered a key mechanism contributing to this compound's biological effects, such as growth arrest and differentiation. nih.govresearchgate.netnih.gov

Detailed research findings highlight the involvement of several key proteins in the this compound-mediated DNA damage response. Studies have demonstrated that this compound treatment leads to the phosphorylation of H2AX, a well-established marker for DNA double-strand breaks. nih.govresearchgate.net This phosphorylation of H2AX (forming γH2AX) indicates the presence of DNA lesions induced by this compound. researchgate.netnih.govacs.org

Furthermore, this compound has been observed to activate central transducer kinases in the DNA damage response, namely Chk1. nih.govplos.org Phosphorylation of Chk1 is a crucial event in initiating cell cycle checkpoints, providing time for DNA repair or triggering apoptosis if the damage is irreparable. geneticsmr.orgelifesciences.orgoncotarget.com Research indicates that this compound-mediated differentiation in acute myeloid leukemia (AML) cells is dependent on ATM/ATR and Chk1 signaling. plos.org Inhibition of ATM/ATR or Chk1 significantly impairs the differentiation induced by this compound. plos.org

The tumor suppressor protein p53 and its downstream target p21 have also been implicated in the DNA damage signaling activated by this compound. nih.govplos.org While p53 and p21 are associated with growth arrest and differentiation in AML, studies suggest that this compound-mediated differentiation might be independent of p53 and p21 in some contexts, although p21 appears important for this compound-mediated growth inhibition. plos.org Conversely, in p53-deficient colon cancer cells, this compound has been shown to induce apoptosis via a mechanism involving the induction of p73, a protein structurally and functionally related to p53. nih.govresearchgate.net

The activation of DNA damage signaling by this compound can lead to various cellular outcomes, including cell cycle arrest and apoptosis. nih.govrsc.orgplos.orgplos.org Cell cycle analysis in different cancer cell lines treated with this compound has shown accumulation of cells in the G0/G1 or G2/M phases, consistent with the activation of DNA damage checkpoints. nih.govplos.org

The following table summarizes some key findings regarding this compound's effects on DNA damage signaling components:

| Protein Target | Effect of this compound Treatment | Cellular Outcome/Association | References |

| H2AX | Phosphorylation (γH2AX) | Indicates DNA damage (double-strand breaks) | nih.govresearchgate.netnih.govacs.org |

| Chk1 | Phosphorylation | Activation of DNA damage signaling, required for differentiation in AML | nih.govplos.orggeneticsmr.org |

| ATM/ATR | Activation (implied by Chk1 dependence) | Required for differentiation in AML | plos.orgmolchem.skselleckchem.comembopress.orgadooq.cnoncotarget.com |

| p53 | Induction/Activation | Associated with growth arrest and differentiation; role may vary by cell type and p53 status | nih.govnih.govplos.orgmdpi.comnih.govmdpi.commolbiolcell.org |

| p21 | Induction | Associated with growth arrest; role in differentiation may vary | nih.govplos.org |

| p73 | Induction | Involved in apoptosis in p53-deficient cells | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Securinine and Its Derivatives

Influence of Structural Modifications on Bioactivity

Structural modifications to the securinine core can significantly impact its biological activity. Research has focused on altering specific positions to enhance desired effects, such as antitumor activity, differentiation induction, and reversal of multidrug resistance. researchgate.netresearchgate.net

Modification at C12, C14, and C15 Sites

Modifications at the C12, C14, and C15 positions of the this compound skeleton have been shown to influence antitumor activity. researchgate.netresearchgate.net Specifically, alterations at these sites can lead to improved efficacy against various cancer cell lines. researchgate.netresearchgate.net For instance, diversification at the C14 position, such as through γ-iodination followed by cross-coupling reactions, has been explored. researchgate.net While some C14 modifications, like 14-iodothis compound, showed increased potency in initial assessments, many derivatives proved to be less cytotoxic, suggesting the need for a spacer between the this compound scaffold and appended groups for enhanced potency. acs.org

Bivalent Mimetics and Linker Effects

The attachment of a bivalent mimetic to the C15 site of this compound derivatives has demonstrated benefits, particularly for inducing differentiation activity and reversing P-glycoprotein-mediated drug resistance. researchgate.net This suggests that linking two this compound-like structures or a this compound structure to another pharmacophore through a linker can influence specific biological outcomes, potentially by engaging multiple targets or enhancing binding affinity. researchgate.net

Relationship between Structure and Neuropharmacological Activity

This compound is known for its neurostimulatory properties, primarily acting as a potent antagonist of the GABAA receptor. cenmed.compatsnap.comscbt.commedchemexpress.com This interaction disrupts the normal inhibitory signaling of GABA, leading to increased neuronal excitability. patsnap.com SAR studies in this area have investigated how structural variations affect the affinity and efficacy of this compound derivatives at the GABAA receptor binding site. This compound and dihydrothis compound have been shown to inhibit [³H]GABA binding to rat brain membranes, albeit less potently than bicuculline. capes.gov.br Other analogs like allothis compound (B2590158) and virothis compound exhibited much lower activity in inhibiting GABA binding. capes.gov.br These findings indicate that specific structural features are critical for potent GABAA receptor antagonism.

Relationship between Structure and Anticancer Activity

This compound exhibits anticancer activity against a variety of human cancer cell lines, including leukemia, prostate, cervical, breast, lung, and colon cancer. researchgate.netresearchgate.netnih.gov Its mechanism involves regulating signaling pathways such as PI3K/AKT/mTOR, Wnt, and JAK-STAT, inducing apoptosis and autophagy, and inhibiting metastasis. researchgate.netresearchgate.netnih.gov SAR studies have aimed to identify modifications that enhance this cytotoxic potential. As mentioned, modifications at C12, C14, and C15 can improve antitumor activity. researchgate.netresearchgate.net Derivatives showing high antiproliferative effects against cell lines like A-375 (melanoma) have been observed with IC₅₀ values in the nanomolar range, highlighting the potential for developing potent analogs through structural modification. researchgate.netacs.org The piperidine (B6355638) ring (ring A) of the this compound skeleton has been found to be largely irrelevant for cytotoxic activity against certain cell lines. researchgate.net

Stereochemical Considerations and Biological Activity

The stereochemistry of this compound, which contains three chiral centers, plays a crucial role in its biological activity. Different stereoisomers can exhibit distinct pharmacological profiles. For example, L-securinine has demonstrated anti-tumor effects against MCF-7 breast cancer cells, influencing the cell cycle and expression of apoptosis-related proteins like bax, p53, and bcl-2. researchgate.net The specific spatial arrangement of atoms in this compound and its derivatives dictates their interaction with biological targets, such as receptors and enzymes, thus influencing binding affinity, potency, and even the type of biological response elicited. The differing activities of this compound, allothis compound, and virothis compound at the GABAA receptor, despite their structural similarities, underscore the importance of stereochemistry in determining neuropharmacological activity. capes.gov.br

| Compound | PubChem CID | Neuropharmacological Activity (GABAA antagonism) IC₅₀ | Anticancer Activity (Example IC₅₀) |

| This compound | 442872 | ~50 μM capes.gov.br | Variable (e.g., A-375 60 nM acs.org) |

| Allothis compound | 267769 | >1 mM capes.gov.br | Not specified in search results |

| Dihydrothis compound | Not found | ~50 μM capes.gov.br | Not specified in search results |

| Virothis compound | 5361833 | >1 mM capes.gov.br | Not specified in search results |

Note: Anticancer IC₅₀ values are highly dependent on the specific cancer cell line tested.

Analytical Methods and Characterization for Securinine Research

Chromatographic Techniques

Chromatographic methods are widely used for the separation and purification of Securinine from plant extracts or biological samples, as well as for the analysis of its metabolites and derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in complex mixtures, including natural product extracts containing this compound openaccessjournals.com. Reversed-phase HPLC methods have been established for the analysis of this compound and its metabolites researchgate.net. This technique allows for detailed characterization of complex samples openaccessjournals.com.

HPLC has been utilized to analyze this compound and its metabolites in biological fluids such as rat bile and urine following administration of (-)-Securinine researchgate.net. It has also been employed in the isolation and purification of major metabolites, including 6-hydroxyl this compound, 6-carbonyl this compound, 5 beta-hydroxyl this compound, and 5 alpha-hydroxyl this compound, from rat hepatic microsome incubations researchgate.net. Furthermore, HPLC chromatograms have been used to identify this compound alongside other compounds like viroallothis compound (B1181178) in extracts of Securinega suffruticosa researchgate.net. The method allows for the analysis and identification of chiral compounds and can detect minor differences in complex samples openaccessjournals.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective hyphenated technique widely applied in the quantitative determination and characterization of this compound, particularly in complex biological matrices researchgate.netnih.govscispace.comgamanamspmvv.in. This method combines the separation power of liquid chromatography with the detection and fragmentation capabilities of tandem mass spectrometry.

An LC-MS/MS method was developed and validated for the quantitative determination of (-)-Securinine in mouse plasma researchgate.netnih.gov. This method involved sample preparation using salting-out assisted liquid-liquid extraction with cold acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) researchgate.netnih.gov. Separation was achieved on a Gemini Nx C18 column using a mobile phase of acetonitrile and ammonium acetate researchgate.netnih.gov. Quantification was performed using positive electrospray ionization tandem mass spectrometry, monitoring specific mass transitions: m/z 218.1→84.1 for this compound and m/z 204.1→70.2 for the internal standard researchgate.netnih.gov. This method demonstrated a lower limit of quantitation (LLOQ) of 0.600 ng/mL and a linear calibration range up to 600 ng/mL in mouse plasma researchgate.netnih.gov. The intra- and inter-run accuracy and precision were reported to be ≤ ± 6% and 6%, respectively researchgate.netnih.gov. The validated method has been successfully applied to measure this compound in mouse plasma samples researchgate.netnih.gov. LC-MS/MS is also used for the identification of compounds by analyzing their molecular ions and fragmentation patterns mdpi.com.

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is a valuable technique for the purification and isolation of small to moderate quantities of compounds, including natural products like this compound rochester.edu. It is particularly useful for obtaining a profile of components in natural extracts rochester.edu.

Preparative TLC has been used in the isolation and purification of major metabolites of (-)-Securinine from rat hepatic microsome incubations researchgate.net. In the isolation of this compound from Breynia coronata, a chloroform (B151607) extract was subjected to column chromatography, and fractions containing major alkaloids were further fractionated by preparative TLC to yield this compound and virothis compound . Preparative TLC utilizes thicker layers of silica (B1680970) gel compared to analytical TLC, allowing for higher sample loading capacities, typically ranging from 10-90 mg depending on the separation difficulty rochester.edu. The separated compounds are visualized (often under UV light), the corresponding silica bands are scraped off, and the compound is eluted from the silica rochester.edu.

Spectroscopic Techniques

Spectroscopic methods are essential for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, COSY, NOESY)

NMR spectroscopy is a cornerstone technique for determining the structure and stereochemistry of organic molecules, providing detailed information about the arrangement of atoms and their connectivity magritek.com. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments are routinely used in this compound research researchgate.netkib.ac.cnresearchgate.netmdpi.com.